molecular formula C9H12N4O2 B2758212 N'-(cyclopropylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide CAS No. 944779-37-7

N'-(cyclopropylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2758212
CAS No.: 944779-37-7
M. Wt: 208.221
InChI Key: WRHDMGDTBVCPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(cyclopropylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide is a synthetic organic compound characterized by its unique structural features, including a cyclopropylcarbonyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(cyclopropylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the 3-methyl-1H-pyrazole-5-carbohydrazide core. This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic conditions.

    Cyclopropylcarbonylation: The next step is the introduction of the cyclopropylcarbonyl group. This is typically done by reacting the pyrazole derivative with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:

    Batch Processing: Utilizing large reactors to carry out the reactions under controlled temperature and pressure conditions.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(cyclopropylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N’-(cyclopropylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which N’-(cyclopropylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways.

    Pathways Involved: The compound can affect pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for anti-inflammatory and anticancer research.

Comparison with Similar Compounds

Similar Compounds

    N’-(cyclopropylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide: shares structural similarities with other pyrazole derivatives such as:

Uniqueness

    Structural Features: The presence of both the cyclopropylcarbonyl group and the pyrazole ring in N’-(cyclopropylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide imparts unique chemical and biological properties.

    Reactivity: The compound’s reactivity profile differs from similar compounds due to the steric and electronic effects of the cyclopropylcarbonyl group.

Properties

IUPAC Name

N'-(cyclopropanecarbonyl)-5-methyl-1H-pyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-5-4-7(11-10-5)9(15)13-12-8(14)6-2-3-6/h4,6H,2-3H2,1H3,(H,10,11)(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHDMGDTBVCPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NNC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.